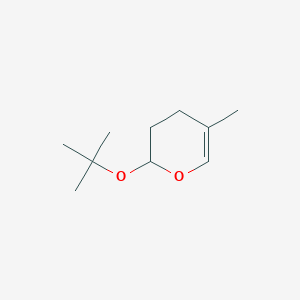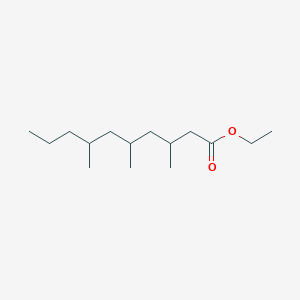
Strychnofendlerine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strychnofendlerine is a dihydroindole alkaloid isolated from the leaves of Strychnos scheffleri, a plant species found in Zaire . It is one of the major alkaloids present in this plant, along with other compounds such as O-methyl Na-acetylstrychnosplendine, Na-acetylstrychnosplendine, and strychnobrasiline . The chemical structure of this compound is represented by the molecular formula C22H28N2O3 .
Preparation Methods
it is known that the compound can be isolated from the leaf material of Strychnos scheffleri through phytochemical extraction methods . Industrial production methods for strychnofendlerine have not been established, and its synthesis remains primarily within the realm of academic research.
Chemical Reactions Analysis
Strychnofendlerine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Strychnofendlerine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique structural properties and potential as a precursor for the synthesis of other complex molecules. In biology, this compound is investigated for its potential pharmacological effects, including its interactions with various biological targets. In medicine, it is explored for its potential therapeutic applications, although its use is still in the experimental stages .
Mechanism of Action
The mechanism of action of strychnofendlerine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that similar alkaloids, such as strychnine, act as antagonists of glycine and acetylcholine receptors . This compound may exert its effects through similar pathways, affecting neurotransmission and muscle contraction.
Comparison with Similar Compounds
Strychnofendlerine is structurally related to other alkaloids found in Strychnos species, such as strychnobrasiline, O-methyl Na-acetylstrychnosplendine, and Na-acetylstrychnosplendine . These compounds share similar dihydroindole structures but differ in their specific functional groups and molecular configurations. This compound’s uniqueness lies in its specific arrangement of atoms and its distinct pharmacological properties.
Properties
CAS No. |
62278-92-6 |
|---|---|
Molecular Formula |
C22H28N2O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
8-acetyl-13,16-dimethyl-12-oxa-8,16-diazapentacyclo[8.8.3.01,9.02,7.014,21]henicosa-2,4,6-trien-19-one |
InChI |
InChI=1S/C22H28N2O3/c1-13-16-11-23(3)9-8-22-18-6-4-5-7-19(18)24(14(2)25)21(22)17(12-27-13)15(16)10-20(22)26/h4-7,13,15-17,21H,8-12H2,1-3H3 |
InChI Key |
FMZMLKGLGADCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CN(CCC34C(C(C2CC3=O)CO1)N(C5=CC=CC=C45)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Hexyloxy)phenyl]-6-methoxy-1,3-benzothiazole](/img/structure/B14527053.png)




![(1,3-Dimethyl-1H-inden-1-yl)[4-(methanesulfonyl)phenyl]methanone](/img/structure/B14527089.png)
![2-Methoxy-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14527094.png)


![2-({[3-(4-Bromophenoxy)prop-1-yn-1-yl]sulfanyl}methyl)oxirane](/img/structure/B14527120.png)


![Morpholine, 4-[[(4-chlorophenyl)imino]phenylmethyl]-](/img/structure/B14527146.png)

